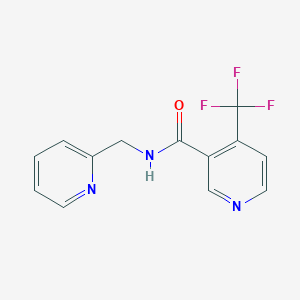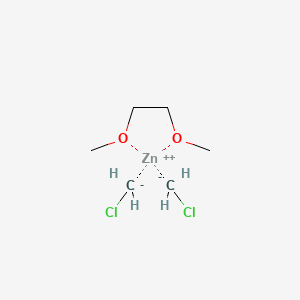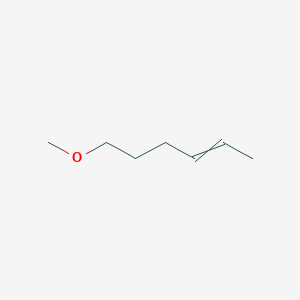
2-Hexene, 6-methoxy-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexene, 6-methoxy-, (2E)- is an organic compound with the molecular formula C7H14O It is a type of alkene, characterized by the presence of a double bond between two carbon atoms The (2E) notation indicates the configuration of the double bond, with the substituents on opposite sides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 6-methoxy-, (2E)- can be achieved through various methods. One common approach involves the reaction of 6-methoxy-1-hexanol with a dehydrating agent to form the desired alkene. Another method includes the use of Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene.
Industrial Production Methods
In an industrial setting, the production of 2-Hexene, 6-methoxy-, (2E)- may involve catalytic processes. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation of 6-methoxy-1-hexyne to form the desired product. The reaction conditions typically include elevated temperatures and pressures to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexene, 6-methoxy-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as meta-chloroperoxybenzoic acid (MCPBA) or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas and a metal catalyst, converting the alkene to an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MCPBA in a nonaqueous solvent like chloroform or acetone.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Hexane derivatives.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexene, 6-methoxy-, (2E)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hexene, 6-methoxy-, (2E)- involves its interaction with various molecular targets. The double bond in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance and inductive effects.
Vergleich Mit ähnlichen Verbindungen
2-Hexene, 6-methoxy-, (2E)- can be compared with other similar compounds such as:
2-Hexene, (E)-: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Hexene, 6-methoxy-, (2Z)-: The (2Z) isomer has the substituents on the same side of the double bond, leading to different stereochemical properties.
6-Methoxy-1-hexene: The double bond is located at a different position, resulting in different reactivity and applications.
The uniqueness of 2-Hexene, 6-methoxy-, (2E)- lies in its specific configuration and functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
134777-60-9 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
6-methoxyhex-2-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3-4H,5-7H2,1-2H3 |
InChI-Schlüssel |
LNDGSLSBOSCHMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)

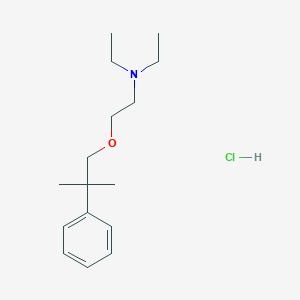

![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
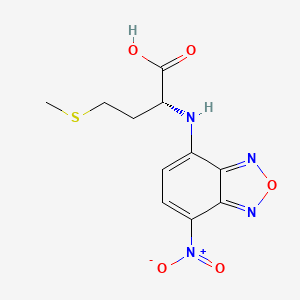
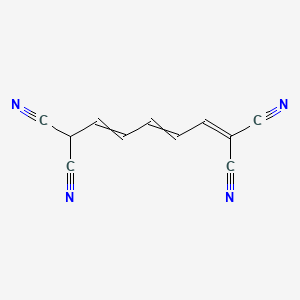
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
